molecular formula C15H15ClN2O3S B5762411 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No. B5762411
M. Wt: 338.8 g/mol
InChI Key: CYSYJPLFVFXOQN-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as MK-1775, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (Chk1). It has been extensively studied for its potential use in cancer therapy, particularly in combination with DNA-damaging agents. In

Mechanism of Action

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits Chk1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to checkpoint abrogation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
In preclinical studies, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to enhance the efficacy of PARP inhibitors in preclinical models of ovarian cancer. However, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a potent and selective inhibitor of Chk1, making it a valuable tool for studying the DNA damage response pathway. However, its off-target effects on other kinases may complicate data interpretation in some experiments. In addition, the optimal dosing and scheduling of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with other agents may vary depending on the specific cancer type and treatment regimen.

Future Directions

There are several potential future directions for the development of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in specific cancer types. Finally, there is interest in exploring the use of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells.

Synthesis Methods

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can be synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. This is followed by the reaction of the resulting amine with methylsulfonyl chloride to form the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. This is because Chk1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage to prevent cell cycle progression and allow for DNA repair. Inhibition of Chk1 by 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide results in the abrogation of this checkpoint, leading to increased sensitivity to DNA damage.

properties

IUPAC Name

2-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSYJPLFVFXOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

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